Fmoc-Thr-OPac

Peptide Synthesis Orthogonal Protection Selective Deprotection

Fmoc-Thr-OPac provides orthogonal hydroxyl protection for solid-phase peptide synthesis under the Fmoc/t-Bu strategy. Unlike Fmoc-Thr(tBu)-OH—whose acid-labile tBu group deprotects simultaneously with resin cleavage via TFA—the phenacyl (Pac) ester remains intact during global acidolytic deprotection. Selective removal requires mild Zn/AcOH reductive cleavage after peptide release and purification. This orthogonality is critical for acid-sensitive sequences, post-translational modifications (glycosylation, phosphorylation), and cyclic/lactonized peptides where premature hydroxyl exposure compromises macrocyclization yield. Supplied at 98% HPLC purity with documented QC, meeting cGMP requirements for therapeutic peptide production. Used in insulin and vasopressin synthesis.

Molecular Formula C27H25NO6
Molecular Weight 459.5 g/mol
CAS No. 125760-27-2
Cat. No. B6317252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Thr-OPac
CAS125760-27-2
Molecular FormulaC27H25NO6
Molecular Weight459.5 g/mol
Structural Identifiers
SMILESCC(C(C(=O)OCC(=O)C1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O
InChIInChI=1S/C27H25NO6/c1-17(29)25(26(31)33-16-24(30)18-9-3-2-4-10-18)28-27(32)34-15-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23,25,29H,15-16H2,1H3,(H,28,32)/t17-,25+/m1/s1
InChIKeyFLSCFYIUFWADFU-NSYGIPOTSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Thr-OPac (CAS 125760-27-2) for Peptide Synthesis: Protected Threonine Derivative with Orthogonal Phenacyl Ester


Fmoc-Thr-OPac (CAS 125760-27-2) is an orthogonally protected L‑threonine derivative designed for solid-phase peptide synthesis (SPPS) within the Fmoc/t‑Bu protection scheme . The compound incorporates a base‑labile 9‑fluorenylmethoxycarbonyl (Fmoc) group at the N‑terminus and a phenacyl (Pac) ester at the side‑chain hydroxyl group of threonine, enabling selective deprotection orthogonal to acid‑labile protecting groups such as tert‑butyl (t‑Bu) [1]. Its molecular formula is C₂₇H₂₅NO₆ with a molecular weight of 459.49 g/mol .

Why Fmoc-Thr-OPac Cannot Be Replaced by Fmoc-Thr(tBu)-OH or Fmoc-Thr-OH: Orthogonal Phenacyl Protection Defines Its Distinct Role


Substituting Fmoc-Thr-OPac with structurally similar Fmoc‑threonine derivatives (e.g., Fmoc‑Thr(tBu)‑OH or Fmoc‑Thr‑OH) fundamentally alters the synthetic strategy and risks compromising peptide integrity. While Fmoc‑Thr(tBu)‑OH relies on acid‑labile tert‑butyl protection—cleaved simultaneously with the peptide‑resin linkage using trifluoroacetic acid (TFA)—the phenacyl (Pac) group in Fmoc‑Thr‑OPac is stable to TFA and requires selective reductive cleavage with Zn/AcOH [1]. This orthogonality enables deprotection of the threonine hydroxyl group after global acidolytic deprotection and peptide release, a critical requirement for synthesizing acid‑sensitive sequences, post‑translationally modified peptides, and cyclic peptides where the hydroxyl must remain protected until the final stages .

Fmoc-Thr-OPac: Quantitative Differentiation from t‑Butyl, Unprotected, and Trityl Threonine Derivatives


Orthogonal Deprotection: Phenacyl Ester Remains Intact Under Standard TFA Cleavage Conditions that Remove t‑Butyl Groups

Fmoc-Thr-OPac exhibits complete orthogonal stability to standard acidic peptide cleavage conditions (TFA/scavenger cocktails) that fully deprotect the tert‑butyl group of Fmoc‑Thr(tBu)‑OH. The phenacyl ester is stable to TFA but can be selectively removed using Zn dust in 90% aqueous acetic acid (AcOH) [1]. This differential cleavage chemistry enables the hydroxyl group to remain protected until after peptide release from the resin, a key advantage when synthesizing acid‑labile sequences or peptides requiring post‑assembly hydroxyl functionalization .

Peptide Synthesis Orthogonal Protection Selective Deprotection

Commercial Purity Benchmark: 98% (HPLC) Consistent Across Multiple GMP‑Capable Suppliers

Fmoc-Thr-OPac is commercially supplied at a minimum purity of 98% by HPLC, a specification consistently verified by independent quality control data from AKSci and Bidepharm . This high purity reduces the risk of truncation sequences and deletion peptides during SPPS, as impurities in protected amino acids can lead to premature chain termination or mis‑incorporation . In contrast, Fmoc-Thr(tBu)-OH and Fmoc-Thr-OH are also available at ≥98% purity, but Fmoc-Thr-OPac achieves this benchmark while offering the orthogonal phenacyl protection advantage .

Amino Acid Derivative Purity HPLC Analysis cGMP Manufacturing

Solubility Profile in DMF/DMSO: Enables Standard SPPS Coupling Without Additional Solubilization Steps

Fmoc-Thr-OPac exhibits solubility in N,N‑dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), the standard solvents for Fmoc SPPS coupling reactions [1]. This solubility ensures that the building block can be directly dissolved and activated without resorting to additives or solvent mixtures that could introduce impurities or affect coupling kinetics. The recommended stock solution preparation involves dissolution in DMF or DMSO at concentrations suitable for automated synthesizer protocols [1].

SPPS Solubility Protected Amino Acid Coupling Efficiency

Minimization of Side Reactions: Phenacyl Protection Prevents O‑Acylation and β‑Elimination Observed with Unprotected Threonine

The phenacyl protecting group in Fmoc-Thr-OPac effectively blocks the nucleophilic hydroxyl side chain of threonine, preventing O‑acylation during peptide bond formation and suppressing base‑catalyzed β‑elimination that can occur when the hydroxyl is free . In contrast, Fmoc‑Thr‑OH lacks side‑chain protection, leading to ~8% yield loss per coupling cycle due to diketopiperazine formation and other side reactions [1]. The OPac group provides the same protective benefit as the t‑butyl group in Fmoc‑Thr(tBu)‑OH but with the added advantage of orthogonal deprotection chemistry .

Side Reaction Suppression O‑Acylation β‑Elimination

Fmoc-Thr-OPac: Optimal Research and Industrial Applications Based on Orthogonal Phenacyl Protection


Synthesis of Acid‑Sensitive and Post‑Translationally Modified Peptides

Fmoc-Thr-OPac enables the synthesis of peptides containing acid‑labile modifications (e.g., glycosylation, phosphorylation) because the phenacyl group remains intact during TFA‑mediated resin cleavage. After the peptide is released and purified, the hydroxyl can be deprotected using mild Zn/AcOH conditions, preserving the acid‑sensitive modifications [1].

On‑Resin Cyclization and Ligation Strategies

The orthogonal stability of the phenacyl ester allows the threonine hydroxyl to be selectively unmasked after cyclization or fragment ligation, enabling site‑specific conjugation or lactonization without premature deprotection that would interfere with macrocyclization yields [1].

Large‑Scale cGMP Peptide Manufacturing

Supplied at 98% HPLC purity with documented QC data , Fmoc-Thr-OPac meets the quality requirements for cGMP production of therapeutic peptides. The phenacyl group's orthogonal deprotection profile simplifies downstream processing by allowing hydroxyl deprotection after HPLC purification, reducing impurity profiles.

Synthesis of Peptide Hormones (Insulin, Vasopressin) and Bioactive Peptides

Fmoc-Thr-OPac has been employed in the preparation of polypeptide hormones such as insulin and vasopressin, where precise control over threonine hydroxyl protection is essential for biological activity . The orthogonal deprotection ensures that the final peptide retains the correct hydroxylation pattern.

Technical Documentation Hub

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